molecular formula C11H21NO2 B13547062 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers

4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers

Katalognummer: B13547062
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: POHKYBHQROZHJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by the presence of an oxolane ring attached to a cyclohexane ring via a methoxy group, and an amine group on the cyclohexane ring.

Vorbereitungsmethoden

The synthesis of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine involves several steps. One common method includes the reaction of cyclohexanone with oxirane to form 4-(oxiran-2-yl)cyclohexanone. This intermediate is then reacted with methanol in the presence of an acid catalyst to form 4-[(oxolan-2-yl)methoxy]cyclohexanone. Finally, the ketone group is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Analyse Chemischer Reaktionen

4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides like HCl or HBr.

    Hydrolysis: The oxolane ring can be hydrolyzed to form a diol using acidic or basic conditions

Wissenschaftliche Forschungsanwendungen

4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, affecting their function. The oxolane ring and methoxy group can also interact with hydrophobic regions of proteins, influencing their activity and stability.

Vergleich Mit ähnlichen Verbindungen

4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine can be compared with similar compounds such as:

    4-[(tetrahydrofuran-2-yl)methoxy]cyclohexane-1-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which affects its reactivity and applications.

    4-[(oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid: Similar to the previous compound but with a different functional group, leading to different chemical properties and uses.

The uniqueness of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H21NO2

Molekulargewicht

199.29 g/mol

IUPAC-Name

4-(oxolan-2-ylmethoxy)cyclohexan-1-amine

InChI

InChI=1S/C11H21NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h9-11H,1-8,12H2

InChI-Schlüssel

POHKYBHQROZHJK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)COC2CCC(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.